molecular formula C7H13NO3 B12582705 Carbamic acid--hexa-2,4-dien-1-ol (1/1) CAS No. 197075-23-3

Carbamic acid--hexa-2,4-dien-1-ol (1/1)

Cat. No.: B12582705
CAS No.: 197075-23-3
M. Wt: 159.18 g/mol
InChI Key: LZVFKGJVUBSDTN-UHFFFAOYSA-N
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Description

Carbamic acid--hexa-2,4-dien-1-ol (1/1) is a molecular complex or adduct formed between carbamic acid (NH₂COOH) and hexa-2,4-dien-1-ol (C₆H₁₀O). Carbamic acid is a simple amine carboxylic acid known for forming esters (e.g., tert-butyl carbamates) and salts, while hexa-2,4-dien-1-ol (sorbic alcohol) is an unsaturated dienol with applications in flavoring and synthesis .

Properties

CAS No.

197075-23-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

carbamic acid;hexa-2,4-dien-1-ol

InChI

InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4)

InChI Key

LZVFKGJVUBSDTN-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCO.C(=O)(N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .

Industrial Production Methods

In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .

Comparison with Similar Compounds

Structural and Functional Analogues

Hexa-2,4-dien-1-ol (Sorbic Alcohol)
  • CAS : 17102-64-6 (E,E-isomer) ; 111-28-4 (regulatory listing) .
  • Structure: Conjugated dienol with trans-trans configuration.
  • Properties : Used as a flavoring agent with regulated limits (e.g., 4 mg/kg in certain foods) . Exhibits lower toxicity compared to carbamic acid derivatives.
  • Key Difference : The absence of a carbamic acid moiety reduces reactivity toward nucleophiles and amines, making it more stable in food applications.
Hexa-2,4-dienoic Acid (Sorbic Acid)
  • CAS : 110-44-1 .
  • Structure: Conjugated dienoic acid.
  • Properties : Widely used as a preservative due to antimicrobial activity. Classified under GHS for general handling .
  • Key Difference : The carboxylic acid group enhances solubility in aqueous systems compared to the alcohol or carbamate forms.
Carbamic Acid Esters (e.g., tert-Butyl Derivatives)
  • Example CAS : 862700-39-8 (a tert-butyl carbamate ester) .
  • Structure : Carbamic acid linked to protective groups (e.g., tert-butyl).
  • Properties : Common in peptide synthesis; exhibit acute toxicity (oral, dermal) and irritancy .
  • Key Difference : Esters are more stable than the parent carbamic acid or its adducts, enabling controlled release in synthetic pathways.
Homoallenic Alcohols (e.g., 5-Methyl-1-phenyl-3-tosylhexa-3,4-dien-1-ol)
  • Source : Synthetic protocol for allenyl radical-mediated reactions .
  • Structure : Features an allene (cumulene) system with tosyl and phenyl substituents.
  • Properties : High reactivity in radical-mediated allenylation due to the allene moiety.
  • Key Difference: The allene structure and substituents contrast with the conjugated dienol and carbamic acid in the target compound, leading to divergent synthetic applications.

Physicochemical and Toxicological Comparison

Compound Molecular Formula CAS Number Solubility Stability Toxicity Profile Applications
Carbamic acid--hexa-2,4-dien-1-ol C₇H₁₁NO₃ Not reported Likely moderate Labile (acid/base) Expected irritancy (inferred) Potential synthetic intermediate
Hexa-2,4-dien-1-ol C₆H₁₀O 17102-64-6 Low in water High Low (regulated in foods) Flavoring agent
Hexa-2,4-dienoic acid C₆H₈O₂ 110-44-1 High in water High Moderate (preservative use) Antimicrobial preservative
tert-Butyl carbamate derivatives Varies 862700-39-8 Low to moderate High Acute toxicity Chemical synthesis

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